3-Chloro-4-(difluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOADXOUDBMSWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Difluoromethoxy Benzaldehyde
Strategies for the Formation of the Formyl Functional Group
The introduction of a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For precursors to 3-Chloro-4-(difluoromethoxy)benzaldehyde, several methods can be employed. The choice of method often depends on the substituents already present on the aromatic ring to ensure compatibility and achieve the desired regioselectivity.
One common strategy is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride or silver trifluoromethanesulfonate. researchgate.net This method is effective for a variety of substituted benzenes and can proceed under mild conditions, which is advantageous when sensitive functional groups are present. researchgate.net Another approach involves the use of difluorocarbene as a surrogate for carbon monoxide (CO). rsc.org This process can achieve the direct formylation of phenols through a proposed sequential O-difluoromethylation followed by functionalization of the C-F bond. rsc.org
Regioselective Chlorination of Aromatic Precursors
Achieving the correct substitution pattern on the aromatic ring is critical. The chlorination step must be regioselective, placing the chlorine atom specifically at the C-3 position relative to the eventual formyl and difluoromethoxy groups. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution.
If chlorination is performed on a precursor such as 4-(difluoromethoxy)benzaldehyde, the directing effects of both groups must be considered. The difluoromethoxy group (-OCHF₂) is an ortho-, para-director, while the formyl group (-CHO) is a meta-director. In this case, the position ortho to the difluoromethoxy group and meta to the formyl group is the same (C-3), thus reinforcing the desired regioselectivity for chlorination at this position. Standard chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas, often with a Lewis acid catalyst, can be used for this transformation.
Introduction of the Difluoromethoxy Group
The difluoromethoxy group is a key structural motif in many pharmaceutical and agrochemical compounds, valued for its unique electronic properties and metabolic stability. nih.govrsc.org Its introduction typically involves the O-difluoromethylation of a corresponding phenol (B47542) (a hydroxyl group attached to the aromatic ring).
The conversion of a phenolic hydroxyl group to a difluoromethoxy ether is most commonly achieved by generating difluorocarbene (:CF₂) in the presence of the corresponding phenoxide. rsc.org Several reagents have been developed to serve as difluorocarbene precursors.
Historically, chlorodifluoromethane (B1668795) (Freon 22) was used, but due to its ozone-depleting properties and difficulty in handling as a gas, its use has diminished. nih.gov Modern methods favor solid, bench-stable reagents that are safer and more environmentally benign. orgsyn.orgorgsyn.org Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, commercially available, and stable precursor that generates difluorocarbene upon heating. orgsyn.orgchemicalbook.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), often with the addition of a base such as sodium hydroxide (B78521) or cesium carbonate to generate the nucleophilic phenolate. orgsyn.orgchemicalbook.com
Another class of reagents includes S-(difluoromethyl)sulfonium salts, which can convert phenols to their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide. nih.gov The table below summarizes common reagents and conditions.
| Reagent | Typical Base | Solvent | Temperature | Key Features |
| Chlorodifluoromethane (HCF₂Cl) | Sodium Hydroxide | DMF | 90 °C | Gaseous, ozone-depleting, challenging for large-scale use. nih.govchemicalbook.com |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Cesium Carbonate, NaOH | DMF / Water | 80-120 °C | Solid, stable, low environmental impact, good for large scale. orgsyn.orgchemicalbook.comgoogle.com |
| S-(Difluoromethyl)sulfonium salt | Lithium Hydroxide | N/A | N/A | Bench-stable solid reagent. nih.gov |
| Difluorobromoacetic acid | N/A | N/A | N/A | Used under visible-light photoredox catalysis conditions. nih.gov |
The mechanism for O-difluoromethylation using reagents like sodium chlorodifluoroacetate is well-understood. The process begins with the generation of difluorocarbene, a highly reactive intermediate.
Phenolate Formation : A base deprotonates the phenol starting material to form a more nucleophilic phenoxide anion.
Carbene Generation : The difluorocarbene precursor decomposes to generate difluorocarbene (:CF₂). For sodium chlorodifluoroacetate, this occurs via thermal decarboxylation (loss of CO₂). orgsyn.orgorgsyn.org
Nucleophilic Attack : The electron-deficient difluorocarbene is trapped by the electron-rich phenoxide nucleophile. orgsyn.orgorgsyn.org
Protonation : The resulting intermediate is protonated, typically by water present in the reaction mixture, to yield the final aryl difluoromethyl ether product. orgsyn.orgorgsyn.org
This sequence allows for the efficient formation of the C-O bond and the introduction of the -CF₂H group.
Convergent and Divergent Synthetic Pathways
A divergent pathway might start from a common, readily available precursor like 3,4-dihydroxybenzaldehyde. From this starting material, different reaction sequences can be explored. For example, one could perform a regioselective difluoromethylation of the hydroxyl group at the C-4 position, followed by chlorination and then formylation (if the formyl group was not already present). google.com
Alternatively, a more linear or stepwise pathway is common. Three plausible routes are outlined below:
Route A : Start with 3-chloro-4-hydroxybenzaldehyde. The key step is the O-difluoromethylation of the hydroxyl group. This is a direct approach if the starting material is accessible.
Route B : Start with 4-hydroxybenzaldehyde. The first step would be O-difluoromethylation to produce 4-(difluoromethoxy)benzaldehyde. lookchem.com The subsequent step is a regioselective chlorination at the C-3 position.
Route C : Start with 2-chloro-1-hydroxybenzene. This route would require difluoromethylation of the phenol, followed by formylation of the resulting 1-chloro-2-(difluoromethoxy)benzene. The formylation step would need to be directed to the correct position.
The table below illustrates these potential pathways.
| Pathway | Starting Material | Step 1 | Intermediate 1 | Step 2 | Final Product |
| Route A | 3-Chloro-4-hydroxybenzaldehyde | O-Difluoromethylation | N/A | N/A | This compound |
| Route B | 4-Hydroxybenzaldehyde | O-Difluoromethylation | 4-(Difluoromethoxy)benzaldehyde | Regioselective Chlorination | This compound |
| Route C | 3-Chloro-4-fluorobenzaldehyde | Nucleophilic Substitution | 3-Chloro-4-hydroxybenzaldehyde | O-Difluoromethylation | This compound |
Principles of Sustainable Synthesis in Production
Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing environmental impact and improving safety and efficiency, particularly on an industrial scale. sruc.ac.uk
Key considerations include:
Safer Reagents : A primary goal is the replacement of hazardous reagents. For the difluoromethylation step, this involves substituting the ozone-depleting gas chlorodifluoromethane with solid, stable, and less toxic alternatives like sodium chlorodifluoroacetate. orgsyn.org This change not only reduces environmental harm but also simplifies the operational handling of the reaction. orgsyn.orgorgsyn.org
Energy Efficiency : Performing reactions at ambient temperature and pressure when possible can significantly reduce energy consumption. The development of catalytic methods, such as visible-light photoredox catalysis for difluoromethylation, represents a step towards more energy-efficient processes. nih.gov
Waste Reduction : Choosing synthetic pathways that avoid protecting groups can reduce the number of steps and the amount of waste generated. Additionally, using recyclable catalysts and environmentally benign solvents can further improve the sustainability profile of the synthesis. sruc.ac.uk
By integrating these principles, the production of this compound can be made more cost-effective, safer, and more environmentally responsible. sruc.ac.uk
Optimization of Reaction Efficiencies and Yields
The optimization of synthetic routes for specialty chemicals like this compound is a critical step in transitioning a laboratory-scale procedure to a viable industrial process. Research efforts in this area focus on maximizing product yield, improving reaction selectivity, enhancing operational safety, and reducing both production time and cost. Key parameters that are typically investigated include the choice of reagents, molar ratios of reactants, solvent systems, reaction temperature, and the type of base used.
Detailed research into analogous difluoromethoxylation reactions provides significant insights into optimizing the synthesis of the target compound. For instance, in the synthesis of the structurally related 3-hydroxy-4-(difluoromethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde, significant improvements in yield and selectivity have been achieved. google.com Early methods reported yields in the range of 30-40%, with by-product formation being a notable issue. google.com
A pivotal optimization was the use of solid sodium chlorodifluoroacetate as the difluoromethylating agent. google.com This approach, combined with a systematic study of reaction parameters, led to a substantial increase in the yield of the desired monosubstituted product to 57.5%, while concurrently reducing the formation of the undesired bis-substituted by-product to just 3.75%. google.com
The optimization process involved a careful examination of several factors:
Molar Ratios: The molar equivalent ratio of the starting material (e.g., a substituted dihydroxybenzaldehyde), the base, and the difluoromethylating agent was found to be crucial. An optimized molar ratio of 1:3:1.5 (dihydroxybenzaldehyde:Na₂CO₃:sodium chlorodifluoroacetate) was identified as being highly effective. google.com
Reaction Temperature: The temperature of the reaction was another critical variable. The optimal range was determined to be between 60-120 °C, with specific examples running at 80 °C for 6 hours. google.com This controlled heating ensures the reaction proceeds at a reasonable rate without promoting excessive by-product formation.
Solvent and Base Selection: The choice of solvent and base is interdependent and impacts the solubility of reagents and the reaction mechanism. A variety of solvents such as DMF, N,N-dimethylacetamide, and dimethyl sulfoxide, as well as different bases including sodium carbonate, potassium carbonate, and sodium hydroxide, have been explored to fine-tune the reaction conditions. google.com
These findings highlight a systematic approach to enhancing reaction efficiency. By carefully selecting the difluoromethylating agent and optimizing the interplay between reactant ratios, temperature, and the solvent/base system, it is possible to achieve significant improvements in both the yield and purity of the final product.
Research Findings on Reaction Optimization for Analogous Compounds
| Parameter | Condition Studied | Observation | Yield (%) | By-product (%) |
| Difluoromethylating Agent | Solid Sodium Chlorodifluoroacetate | High selectivity for mono-substitution | 57.5 google.com | 3.75 google.com |
| Molar Ratio | 1 : 3 : 1.5 (Substrate:Base:Agent) | Optimized for maximizing main product | 57.5 google.com | 3.75 google.com |
| Temperature | 80 °C | Controlled reaction rate and minimized side reactions | 57.5 google.com | 3.75 google.com |
| Previous Methods | Not specified in detail | Lower yields and higher by-product formation | 30-40 google.com | 10-20 google.com |
Chemical Transformations and Reaction Mechanisms of 3 Chloro 4 Difluoromethoxy Benzaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 3-chloro-4-(difluoromethoxy)benzaldehyde is substituted with groups that have competing electronic effects, leading to complex outcomes in aromatic substitution reactions. The aldehyde group is a deactivating, meta-directing group, while the chloro atom is deactivating but ortho, para-directing. The difluoromethoxy group is also deactivating due to the strong inductive effect of the fluorine atoms, yet the oxygen atom can exert a resonance-donating, ortho, para-directing influence.
A notable example of electrophilic aromatic substitution is the nitration of this compound. semanticscholar.orgresearchgate.net Treatment of this compound with a nitrating mixture (HNO₃/H₂SO₄) at 10–15 °C results in a mixture of products, highlighting the complex regiochemical control. semanticscholar.orgresearchgate.net Surprisingly, the major product is not a simple nitration product but results from an ipso-substitution, where the aldehyde group is replaced by a nitro group. semanticscholar.orgresearchgate.net
The reaction yields three main products:
2-Chloro-4-nitrophenyl difluoromethyl ether (45% yield): The product of ipso-substitution. semanticscholar.orgresearchgate.net
3-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde (17% yield): Nitration occurs ortho to the difluoromethoxy group and meta to the aldehyde. semanticscholar.orgresearchgate.net
3-Chloro-4-(difluoromethoxy)-2-nitrobenzaldehyde (10% yield): Nitration occurs ortho to the chloro group and ortho to the aldehyde, a sterically hindered position. semanticscholar.orgresearchgate.net
The significant formation of the ipso-substitution product underscores the strong activation of the carbon atom attached to the aldehyde group by the para-difluoromethoxy substituent, which directs the incoming electrophile to that position. semanticscholar.orgresearchgate.net
| Product | Substitution Position | Yield (%) | Reference |
|---|---|---|---|
| 2-Chloro-4-nitrophenyl difluoromethyl ether | C1 (ipso-substitution) | 45 | semanticscholar.orgresearchgate.net |
| 3-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde | C5 | 17 | semanticscholar.orgresearchgate.net |
| 3-Chloro-4-(difluoromethoxy)-2-nitrobenzaldehyde | C2 | 10 | semanticscholar.orgresearchgate.net |
Nucleophilic aromatic substitution (SNAr) on the ring is also plausible. While aryl chlorides are generally less reactive than aryl fluorides in SNAr, the presence of the strongly electron-withdrawing aldehyde and difluoromethoxy groups, particularly ortho and para to the chlorine, can activate the ring for nucleophilic attack. researchgate.netaaronchem.com In this molecule, the aldehyde is meta and the difluoromethoxy is para to the chlorine atom. This arrangement, especially the para-difluoromethoxy group, can stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a strong nucleophile. researchgate.netaaronchem.com
Reactivity Profiles of the Aldehyde Moiety
The aldehyde functional group is one of the most versatile in organic chemistry, and its presence in this compound allows for a wide array of transformations.
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of various compounds. For instance, in routes toward the synthesis of the anti-inflammatory drug Roflumilast, a structurally similar aldehyde, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is oxidized to the corresponding benzoic acid. nih.govgoogle.comgoogle.com A common and efficient method for this oxidation involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid. google.comgoogle.com Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can also be employed, although they may be less chemoselective. youtube.comrsc.orgresearchgate.net
Conversely, the aldehyde can be reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation, offering excellent chemoselectivity by reducing the aldehyde without affecting the aryl chloride or difluoromethoxy groups. ugm.ac.idorganic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. scielo.org.mx This reduction yields (3-chloro-4-(difluoromethoxy)phenyl)methanol, a useful building block for further functionalization.
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. This reactivity is central to several important carbon-carbon bond-forming reactions.
Condensation Reactions: The Knoevenagel condensation is a prime example, where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group, such as malononitrile (B47326) or diethyl malonate) in the presence of a basic catalyst. nih.govorientjchem.org This reaction would convert this compound into a substituted alkene, a versatile intermediate for synthesizing more complex molecules. aston.ac.uksigmaaldrich.com
Addition Reactions: The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is highly reliable for forming a carbon-carbon double bond at the position of the original carbonyl group, offering control over the alkene's structure. cas.cnnih.gov Other addition reactions include the formation of cyanohydrins with cyanide ions and the reaction with Grignard or organolithium reagents to form secondary alcohols.
Influence of Chloro and Difluoromethoxy Substituents on Reactivity
The chloro and difluoromethoxy substituents profoundly influence the reactivity of both the benzene ring and the aldehyde group.
Electronic Effects on the Ring: Both substituents are electron-withdrawing via the inductive effect (-I effect), deactivating the ring towards electrophilic attack. The chlorine atom is a weak deactivator, while the -OCF₂H group is a moderate to strong deactivator due to the two highly electronegative fluorine atoms. In electrophilic substitutions, this deactivation is evident. However, the oxygen of the difluoromethoxy group can donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. The chlorine atom also acts as an ortho, para director. semanticscholar.orgresearchgate.net The complex product distribution observed in the nitration reaction is a direct consequence of the competition between the inductive and resonance effects of these groups and the meta-directing effect of the aldehyde. semanticscholar.orgresearchgate.net
Reactivity of the Aldehyde: The electron-withdrawing nature of the substituents enhances the electrophilicity of the carbonyl carbon in the aldehyde group. By pulling electron density away from the aldehyde, both the chloro and difluoromethoxy groups make the carbonyl carbon more susceptible to nucleophilic attack. This increased reactivity is beneficial for condensation and addition reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound serves as an effective handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester). libretexts.orglibretexts.orgbeilstein-journals.org This would allow for the synthesis of biaryl compounds by replacing the chlorine atom with a new aryl or vinyl group, a common strategy in drug discovery and materials science. nih.govresearchgate.netnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. This provides a powerful method for extending carbon chains and synthesizing complex olefinic structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine. researchgate.net This is a highly valuable transformation for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other biologically active compounds.
| Reaction Type | Coupling Partner | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Biaryl or Styrenyl Benzaldehydes |
| Heck Reaction | Alkene | C(sp²)–C(sp²) | Substituted Styrenes |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²)–N | N-Aryl Benzaldehydes |
Chemo-, Regio-, and Stereoselective Functional Group Interconversions
The multifunctional nature of this compound makes selectivity a critical aspect of its chemical transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the reduction of the aldehyde group with sodium borohydride is highly chemoselective, leaving the aryl chloride and difluoromethoxy groups untouched. ugm.ac.idorganic-chemistry.org Similarly, transition metal-catalyzed cross-coupling reactions can be performed chemoselectively at the C-Cl bond without affecting the aldehyde group, provided appropriate ligands and conditions are chosen.
Regioselectivity: This is crucial in electrophilic aromatic substitution reactions. As demonstrated by the nitration of this compound, the directing effects of the existing substituents lead to the formation of specific positional isomers. semanticscholar.orgresearchgate.net The prevalence of the ipso-substitution product and the formation of specific nitro-isomers are clear examples of regiochemical control. semanticscholar.orgresearchgate.net
Stereoselectivity: While the parent molecule is achiral, stereoselectivity becomes important in reactions involving the aldehyde group. For instance, the addition of a nucleophile to the carbonyl carbon can create a new stereocenter. The use of chiral reagents or catalysts can favor the formation of one enantiomer or diastereomer over another, leading to stereochemically defined products.
Despite a comprehensive search for experimental spectroscopic data for this compound, specific, verifiable data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, FT-IR, Raman, and HRMS analyses are not available in the public domain. As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided.
Constructing the requested article would necessitate speculative data or the use of information from analogous but structurally distinct compounds. This approach would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on "this compound."
For a scientifically rigorous analysis as detailed in the requested outline, experimental acquisition of the spectroscopic data for this compound would be required. While general principles of spectroscopic interpretation and data from similar molecules (e.g., 3-chloro-4-methoxybenzaldehyde (B1194993) or 4-(difluoromethoxy)benzaldehyde) can provide estimations, they cannot substitute for actual experimental findings for the specific compound .
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Difluoromethoxy Benzaldehyde
X-ray Crystallography for Solid-State Molecular Architecture (Applicability to Crystalline Derivatives)
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While specific crystallographic data for 3-Chloro-4-(difluoromethoxy)benzaldehyde is not extensively reported in publicly accessible literature, the technique's applicability to its crystalline derivatives is unquestionable. Should a suitable single crystal of a derivative be formed, X-ray diffraction analysis would provide invaluable insights into its solid-state molecular architecture.
This analysis would unambiguously determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. For a derivative of this compound, key structural parameters that could be elucidated include the planarity of the benzene (B151609) ring, the orientation of the aldehyde and difluoromethoxy groups relative to the ring, and the precise spatial relationship between the chlorine atom and the other substituents.
Furthermore, the analysis would detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds, or π-π stacking. Understanding these interactions is crucial for comprehending the material's bulk properties, including melting point, solubility, and polymorphism. For instance, the presence of the chlorine and fluorine atoms makes the molecule a candidate for forming halogen bonds (C-Cl···O or C-F···O), which could significantly influence its crystal structure.
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. The final refined crystal structure provides a highly accurate model of the molecule's solid-state conformation.
Table 1: Potential Crystallographic Data Obtainable for a Derivative of this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-F, C=O). |
| Bond Angles | Angles between adjacent bonds (e.g., O-C-H of the aldehyde group). |
| Torsion Angles | Dihedral angles defining the conformation of substituents. |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions (e.g., hydrogen bonds, halogen bonds). |
Chromatographic Techniques for Purity Profiling and Quantitative Analysis
Chromatographic methods are indispensable for assessing the purity and performing quantitative analysis of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary tool for the purity profiling of aromatic aldehydes. ekb.eg This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. For this compound, a gradient elution method using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide excellent separation of the main component from its impurities, such as starting materials or by-products from its synthesis. ekb.eg
Purity is determined by integrating the area of all peaks in the chromatogram and calculating the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. UV detection is commonly used for benzaldehyde (B42025) derivatives, with the detection wavelength set to a λmax of the chromophore to ensure high sensitivity. nih.gov
Table 2: Illustrative RP-HPLC Method Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) ekb.eg |
| Mobile Phase A | Water (often with 0.1% acid like formic or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol ekb.eg |
| Elution Mode | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm (or λmax of the compound) |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Due to its volatility, direct injection is feasible.
When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the main component and any impurities based on their mass spectra and retention times. und.edugcms.cz The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for structural confirmation. For quantitative analysis, GC with a Flame Ionization Detector (FID) is often used due to its wide linear range and robustness.
Table 3: Illustrative GC-MS Method Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
These chromatographic methods, validated according to guidelines from bodies like the International Conference on Harmonisation (ICH), are essential for quality control, ensuring the identity, purity, and strength of this compound in research and manufacturing settings. ekb.eg
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Difluoromethoxy Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can model the electronic structure and determine the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. By approximating the electron density, DFT can accurately calculate the optimized molecular geometry, including bond lengths and angles. For a molecule like 3-Chloro-4-(difluoromethoxy)benzaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, would typically be performed to yield a detailed geometric description. However, specific published data containing these parameters for the title compound is not available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability, whereas a small gap suggests higher reactivity. While the analysis of these orbitals is a standard component of computational studies, the specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound have not been reported in the searched literature.
Conformational Landscapes and Energetic Minima
Molecules with rotatable bonds, such as the difluoromethoxy and aldehyde groups in this compound, can exist in various spatial arrangements known as conformations. A full conformational analysis involves mapping the potential energy surface to identify all stable conformers (energetic minima) and the energy barriers between them. Such an analysis would reveal the preferred three-dimensional structure of the molecule under different conditions. No specific studies detailing the conformational landscape for this compound were found.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to model chemical reactions, map out the most likely reaction pathways, and characterize the high-energy transition states that connect reactants to products. This provides insight into reaction mechanisms and kinetics. Research on the specific reaction pathways involving this compound, including the elucidation of transition state structures and energies, is not present in the available literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are frequently used to predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Vibrational frequencies from Infrared (IR) spectroscopy can also be calculated and are often scaled to match experimental data. Time-Dependent DFT (TD-DFT) is the standard approach for predicting electronic transitions, which correspond to the absorption maxima observed in Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net Despite the availability of these methods, predicted spectroscopic data tables for this compound are not available in published research.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. prensipjournals.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting chemical reactivity. A specific MEP map and detailed charge distribution analysis for this compound have not been published.
Applications of 3 Chloro 4 Difluoromethoxy Benzaldehyde As a Versatile Synthetic Building Block
Strategic Precursor in Pharmaceutical Synthesis
There is no specific information available in the searched scientific literature or patents that details the use of 3-Chloro-4-(difluoromethoxy)benzaldehyde as a strategic precursor in pharmaceutical synthesis.
No specific examples or research findings were identified that describe the design and synthesis of bioactive molecules using this compound as a starting material or key intermediate.
No literature was found that discusses the use of the this compound structure as a scaffold for pharmacophore development.
Role in Agrochemical Development and Derivatives
There are no available research articles or patents that specifically mention the role of this compound in the development of agrochemicals or its derivatives.
Integration into Advanced Materials and Specialty Chemicals
Information regarding the integration of this compound into advanced materials or its use in the synthesis of specialty chemicals is not available in the public domain.
Functionalization for Polymer Chemistry and Organic Optoelectronics
No studies were found that describe the functionalization of this compound for applications in polymer chemistry or organic optoelectronics.
Development of Novel Organic Reagents and Ligands
There is no documented evidence of this compound being used for the development of novel organic reagents or ligands.
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-4-(difluoromethoxy)benzaldehyde, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Ullmann-type coupling. A general approach includes:
Chlorination : Introduce the chloro group at position 3 using Cl₂/FeCl₃ or N-chlorosuccinimide under controlled temperatures (0–25°C).
Difluoromethoxy Introduction : React with difluoromethyl triflate (CF₂HOtf) in the presence of a base (e.g., K₂CO₃) at 60–80°C in DMF .
Optimize yield by:
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electrostatic Potential Maps : Reveal electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5.2 eV) indicate stability and charge-transfer potential .
- Substituent Effects : The difluoromethoxy group’s electron-withdrawing nature lowers π-electron density, directing electrophilic substitution to position 5 .
Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to confirm mechanistic pathways (e.g., electrophilic vs. radical pathways) .
- Solvent Screening : Test polar aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen-bonding effects on transition states .
- In Situ Spectroscopy : Use Raman or UV-Vis to monitor intermediate formation (e.g., Meisenheimer complexes in SNAr reactions) .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40–80°C and pH 1–13 for 24–72 hours.
- Degradation Analysis : Use HPLC-MS to identify decomposition products (e.g., hydrolysis to carboxylic acid at high pH) .
- Thermogravimetric Analysis (TGA) : Measure thermal decomposition onset temperatures (>200°C suggests high thermal stability) .
Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Cl with Br) and test against cancer cell lines (e.g., MTT assay on HeLa cells) .
- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity to enzymes (e.g., kinases or proteases) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
